Technical Documentation Center

3-Bromo-2-methoxy-5-methylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-2-methoxy-5-methylphenol
  • CAS: 137639-64-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-methylphenol and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Brominated Phenolic Compounds In the intricate world of medicinal chemistry and drug development, the precise arrangem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Brominated Phenolic Compounds

In the intricate world of medicinal chemistry and drug development, the precise arrangement of functional groups on an aromatic scaffold is paramount. It is this structural nuance that dictates biological activity, metabolic stability, and overall therapeutic potential. This guide delves into the chemistry of 3-Bromo-2-methoxy-5-methylphenol and its structural isomers, a class of compounds holding significant promise as versatile intermediates in the synthesis of complex molecular architectures.

As a senior application scientist, my objective extends beyond the mere presentation of facts. This document is crafted to provide a deeper understanding of the underlying principles governing the synthesis and properties of these molecules. We will explore the "why" behind synthetic strategies, the logic of regioselectivity, and the practical considerations for handling and characterizing these compounds. By illuminating the causal relationships between structure and reactivity, this guide aims to empower researchers to confidently navigate the synthesis and application of this important class of chemical entities.

Section 1: The Core Moiety: 3-Bromo-2-methoxy-5-methylphenol

3-Bromo-2-methoxy-5-methylphenol, a substituted guaiacol derivative, presents a unique combination of functional groups that make it a valuable building block in organic synthesis. The interplay of the hydroxyl, methoxy, methyl, and bromo substituents on the aromatic ring governs its reactivity and potential applications.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a molecule begins with its fundamental properties and spectroscopic fingerprint.

PropertyValueSource
Molecular Formula C₈H₉BrO₂N/A
Molecular Weight 217.06 g/mol N/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in common organic solventsN/A

Spectroscopic Data (Predicted and Inferred):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (around 3.8-4.0 ppm), the methyl protons (around 2.2-2.4 ppm), and the phenolic hydroxyl proton (variable, depending on solvent and concentration). The aromatic region will display coupling patterns indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR will reveal characteristic chemical shifts for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower field and the carbon attached to the bromine atom showing a characteristic shift. Signals for the methoxy and methyl carbons will also be present in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would be observed at m/z 216 and 218.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the phenolic O-H stretch (around 3200-3600 cm⁻¹), C-O stretching vibrations for the methoxy and hydroxyl groups, and characteristic aromatic C-H and C=C stretching bands.

Synthesis Strategy: A Rational Approach to Regiocontrol

The synthesis of 3-Bromo-2-methoxy-5-methylphenol requires careful consideration of the directing effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are both activating and ortho, para-directing, while the methyl group is a weakly activating, ortho, para-director.[1][2][3][4] The challenge lies in introducing the bromine atom at the C3 position, which is meta to the strongly activating hydroxyl and methoxy groups. A direct bromination of 2-methoxy-5-methylphenol would likely yield bromination at the positions activated by the hydroxyl and methoxy groups (C4 and C6).

Therefore, a multi-step synthesis is necessary to achieve the desired regiochemistry. A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Workflow:

cluster_0 Synthesis of 3-Bromo-2-methoxy-5-methylphenol Start 2-Methoxy-5-methylphenol Step1 Protection of Hydroxyl Group (e.g., Acetylation) Start->Step1 Ac₂O, Pyridine Intermediate1 2-Methoxy-5-methylphenyl acetate Step1->Intermediate1 Step2 Electrophilic Bromination (e.g., NBS or Br₂ in AcOH) Intermediate1->Step2 NBS, CH₃CN Intermediate2 3-Bromo-2-methoxy-5-methylphenyl acetate Step2->Intermediate2 Step3 Deprotection (e.g., Hydrolysis) Intermediate2->Step3 aq. HCl or NaOH Product 3-Bromo-2-methoxy-5-methylphenol Step3->Product

Caption: Proposed synthetic workflow for 3-Bromo-2-methoxy-5-methylphenol.

Experimental Protocol: Synthesis of 3-Bromo-2-methoxy-5-methylphenol

Step 1: Acetylation of 2-Methoxy-5-methylphenol

  • To a solution of 2-methoxy-5-methylphenol (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 volumes).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-methoxy-5-methylphenyl acetate, which can often be used in the next step without further purification.

Step 2: Bromination of 2-Methoxy-5-methylphenyl acetate

  • Dissolve 2-methoxy-5-methylphenyl acetate (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The directing effect of the acetoxy group, being less activating than a hydroxyl group, combined with the steric hindrance of the methoxy group, favors bromination at the C3 position.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of 3-Bromo-2-methoxy-5-methylphenyl acetate

  • Dissolve the purified 3-bromo-2-methoxy-5-methylphenyl acetate (1.0 eq) in a mixture of methanol and water.

  • Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a base (e.g., NaOH).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain pure 3-Bromo-2-methoxy-5-methylphenol.

Section 2: The Isomeric Landscape: A Comparative Analysis

The biological and chemical properties of a substituted phenol can be dramatically altered by the positional arrangement of its substituents. Understanding the distinct characteristics of the structural isomers of 3-Bromo-2-methoxy-5-methylphenol is crucial for their targeted application.

Identification of Key Structural Isomers

Based on the substitution pattern on the phenol ring, the following are the key structural isomers of 3-Bromo-2-methoxy-5-methylphenol:

  • 4-Bromo-2-methoxy-5-methylphenol: Bromine is para to the hydroxyl group.

  • 5-Bromo-2-methoxy-5-methylphenol: Bromine is meta to the hydroxyl and para to the methoxy group.

  • 6-Bromo-2-methoxy-5-methylphenol: Bromine is ortho to the hydroxyl group.

  • 2-Bromo-6-methoxy-4-methylphenol: Bromine is ortho to the hydroxyl group and meta to the methyl group.

  • 3-Bromo-2-hydroxy-5-methylanisole: The positions of the hydroxyl and methoxy groups are swapped.

Comparative Synthesis and Properties

The synthesis of each isomer requires a tailored approach based on the directing effects of the substituents present in the starting material.

Logical Flow for Isomer Synthesis:

cluster_1 Synthetic Strategies for Isomers Start Substituted Phenol/Anisole DirectBrom Direct Bromination Start->DirectBrom Activating Groups (OH, OMe, Me) ProtectBrom Protection-Bromination-Deprotection Start->ProtectBrom Modulating Directing Effects OrthoLith Directed Ortho-metalation-Bromination Start->OrthoLith Directed Lithiation Isomer1 4-Bromo-2-methoxy-5-methylphenol DirectBrom->Isomer1 Para-directing Isomer2 6-Bromo-2-methoxy-5-methylphenol DirectBrom->Isomer2 Ortho-directing Isomer3 5-Bromo-2-methoxy-5-methylphenol ProtectBrom->Isomer3 Isomer4 2-Bromo-6-methoxy-4-methylphenol OrthoLith->Isomer4

Caption: Logic for selecting synthetic routes to different isomers.

Isomer Profiles:

IsomerSynthesis StrategyKey Properties & Spectroscopic Notes
4-Bromo-2-methoxy-5-methylphenol Direct bromination of 2-methoxy-5-methylphenol. The hydroxyl and methoxy groups strongly direct the incoming electrophile to the para position.[5]The para-substitution will result in a simpler aromatic region in the ¹H NMR spectrum, likely two doublets.
5-Bromo-2-methoxy-5-methylphenol A multi-step synthesis involving protection of the hydroxyl group of a suitable precursor, followed by bromination and deprotection, is likely required to achieve this regiochemistry.[6][7][8]The ¹H NMR spectrum will show a more complex splitting pattern in the aromatic region due to the meta-relationship of the protons.
6-Bromo-2-methoxy-5-methylphenol Direct bromination of 2-methoxy-5-methylphenol can also yield the ortho isomer, though the para isomer is often the major product. Reaction conditions can be optimized to favor ortho bromination.[9]The phenolic proton may show evidence of intramolecular hydrogen bonding with the adjacent bromine in the IR and ¹H NMR spectra.
2-Bromo-6-methoxy-4-methylphenol Synthesis would likely start from 2-methoxy-4-methylphenol, followed by a directed ortho-bromination.The steric hindrance around the hydroxyl group will be significant, potentially affecting its reactivity and spectroscopic properties.
3-Bromo-2-hydroxy-5-methylanisole This isomer could be synthesized from 2-hydroxy-5-methylanisole via a protection-bromination-deprotection sequence similar to the title compound.The different electronic environment due to the swapped positions of the hydroxyl and methoxy groups will lead to distinct chemical shifts in the NMR spectra.

Section 3: Applications in Drug Discovery and Development

Brominated phenolic compounds are valuable scaffolds in medicinal chemistry due to the unique properties imparted by the bromine atom. Bromine can act as a lipophilic group, enhance binding affinity through halogen bonding, and serve as a handle for further synthetic transformations via cross-coupling reactions.

Potential Therapeutic Areas:

  • Antimicrobial Agents: The lipophilicity and potential for specific interactions make brominated phenols candidates for the development of new antibacterial and antifungal agents.

  • Anticancer Agents: The ability to modulate protein-ligand interactions makes these compounds interesting starting points for the design of enzyme inhibitors or receptor modulators in oncology.

  • Neurological Disorders: The structural motifs present in these isomers can be found in compounds targeting receptors and enzymes in the central nervous system.

Workflow for Utilizing Brominated Phenols in Drug Discovery:

cluster_2 Drug Discovery Workflow Start Brominated Phenol Isomer Library Screening High-Throughput Screening (HTS) Start->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation via Structure-Activity Relationship (SAR) Hit->LeadGen CrossCoupling Suzuki, Sonogashira, etc. LeadGen->CrossCoupling Diversification LeadOpt Lead Optimization CrossCoupling->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Workflow for leveraging brominated phenols in a drug discovery pipeline.

Section 4: Safety, Handling, and Toxicology

Brominated phenolic compounds should be handled with care, following standard laboratory safety procedures.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Toxicological Profile (General for Brominated Phenols):

The toxicity of brominated phenols can vary depending on the degree and position of bromination. They can be skin and eye irritants, and some may have more significant systemic toxicity. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion

3-Bromo-2-methoxy-5-methylphenol and its structural isomers represent a fascinating and synthetically valuable class of molecules. Their utility as chemical intermediates is underscored by the diverse reactivity of their functional groups and the potential for precise structural modification. This guide has provided a framework for understanding their synthesis, characterization, and potential applications, with an emphasis on the rational design of synthetic strategies. As research in medicinal chemistry continues to advance, the strategic use of such well-defined building blocks will undoubtedly play a pivotal role in the discovery of new and improved therapeutics.

References

  • Li, G., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. [Link][9]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. [Link][10]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link][1]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link][2]

  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. [Link][11]

  • Scribd. (n.d.). Classification of Substituents in Electrophilic Aromatic Substitution Reactions. [Link][3]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link][4]

  • ResearchGate. (n.d.). Bromination of para-substituted phenols using the H₂O₂-HBr system.... [Link][5]

  • ACG Publications. (2023). Records of Natural Products-SI. [Link][12]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2-methoxyphenol. [Link][13]

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. [7]

  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link][14]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-5-methoxyphenol. [Link][8]

  • The Royal Society of Chemistry. (2018). Supporting Information Table of Contents. [Link][15]

  • Organic Syntheses. (n.d.). Procedure. [Link][16]

  • Kudos. (n.d.). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. [Link][17]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link][18]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link][19]

  • ResearchGate. (2025). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. [Link][20]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link][21]

  • DSpace Repository. (n.d.). Publication: X-ray and DFT Investigation of (E)-4-Bromo-5-Methoxy-2-((o-Tolylimino)methyl) Phenol Compound. [Link][22]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. [Link][23]

  • ResearchGate. (2016). Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. [Link][24]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link][25]

  • Taylor & Francis. (2021). Synthesis, crystal structure, computational chemistry studies and Hirshfeld surface analysis of two Schiff bases, (E)-2-[(4-bromo-2-methylphenylimino)methyl]. [Link][26]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. [Link][27]

  • XMB 1.9.11. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link][28]

  • Semantic Scholar. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound. [Link][29]

  • PubChem. (n.d.). Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate. [Link][30]

  • SpectraBase. (n.d.). 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde - Optional[1H NMR] - Spectrum. [Link][31]

  • Google Patents. (n.d.). A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. [32]

  • ResearchGate. (2025). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link][33]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link][34]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-2-methoxy-5-methylphenol

This Application Note details the regioselective synthesis of 3-Bromo-2-methoxy-5-methylphenol (CAS 137639-64-6). This specific substitution pattern is synthetically challenging due to the competing directing effects of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the regioselective synthesis of 3-Bromo-2-methoxy-5-methylphenol (CAS 137639-64-6). This specific substitution pattern is synthetically challenging due to the competing directing effects of the hydroxyl, methoxy, and methyl groups, which typically favor bromination at the 4- or 6-positions.

To achieve exclusive bromination at the 3-position (ortho to the methoxy group and meta to the hydroxyl group), a Directed Ortho Metalation (DoM) strategy is required. This protocol outlines a robust, four-step synthesis starting from commercially available 2-methoxy-5-methylphenol (Isocreosol).

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-bromo-2-methoxy-5-methylphenol cannot be achieved via direct electrophilic bromination of 2-methoxy-5-methylphenol. The hydroxyl group (OH) at position 1 strongly activates positions 4 and 6 (ortho/para), rendering position 3 (meta to OH) inaccessible to standard electrophiles.

Strategic Solution: To access position 3, we employ a Directed Ortho Metalation (DoM) strategy. By protecting the phenol as a bulky silyl ether (e.g., TIPS), we suppress the directing ability of the oxygen at position 1 and utilize the methoxy group at position 2 as a Directed Metalation Group (DMG). The methoxy group directs lithiation exclusively to position 3 (ortho), allowing for subsequent trapping with an electrophilic bromine source.

Retrosynthetic Pathway

Retrosynthesis Target 3-Bromo-2-methoxy-5-methylphenol (Target) Intermediate2 1-OTIPS-2-methoxy-3-bromo-5-methylbenzene (Protected Intermediate) Target->Intermediate2 Deprotection (TBAF) Intermediate1 1-OTIPS-2-methoxy-5-methylbenzene (Protected Precursor) Intermediate2->Intermediate1 DoM / Bromination (n-BuLi, CBr4) Start 2-Methoxy-5-methylphenol (Isocreosol) Intermediate1->Start Protection (TIPS-Cl)

Figure 1: Retrosynthetic analysis leveraging the Directed Ortho Metalation (DoM) strategy.

Experimental Protocols

Phase 1: Protection of the Phenol

Objective: Mask the hydroxyl group with a bulky Triisopropylsilyl (TIPS) group to prevent proton interference and direct lithiation away from position 6.

Reagents:

  • Substrate: 2-Methoxy-5-methylphenol (Isocreosol) [1.0 eq]

  • Reagent: Triisopropylsilyl chloride (TIPS-Cl) [1.2 eq]

  • Base: Imidazole [2.5 eq]

  • Solvent: Dichloromethane (DCM) [0.5 M]

Protocol:

  • Dissolve 2-methoxy-5-methylphenol (10.0 g, 72.4 mmol) and imidazole (12.3 g, 181 mmol) in anhydrous DCM (150 mL) under nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Add TIPS-Cl (16.7 g, 86.9 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) to yield 1-(Triisopropylsilyloxy)-2-methoxy-5-methylbenzene as a colorless oil.

    • Expected Yield: 90-95%

Phase 2: Regioselective Lithiation & Bromination (DoM)

Objective: Selectively lithiate position 3 using the methoxy group as a director, then trap with bromine.

Mechanism: The bulky TIPS group at C1 sterically hinders lithiation at C6. The methoxy group at C2 coordinates the lithium cation, directing deprotonation to the accessible C3 position.

Reagents:

  • Substrate: TIPS-protected phenol (from Phase 1) [1.0 eq]

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes) [1.2 eq]

  • Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) [1.3 eq]

  • Bromine Source: Carbon Tetrabromide (CBr₄) or NBS [1.5 eq]

  • Solvent: Anhydrous THF [0.2 M]

Protocol:

  • Dissolve the TIPS-protected intermediate (10.0 g, 34.0 mmol) and TMEDA (5.1 g, 44.2 mmol) in anhydrous THF (170 mL) under argon.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (16.3 mL, 40.8 mmol) dropwise over 30 minutes, maintaining internal temperature below -70 °C.

  • Stir at -78 °C for 1 hour to ensure complete lithiation (formation of the 3-lithio species).

  • Dissolve CBr₄ (16.9 g, 51.0 mmol) in THF (20 mL) and add it dropwise to the reaction mixture at -78 °C.

  • Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O (3 x 100 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes) to yield 1-(Triisopropylsilyloxy)-2-methoxy-3-bromo-5-methylbenzene .

    • Expected Yield: 75-85%

Phase 3: Deprotection

Objective: Remove the TIPS group to reveal the final phenol.

Reagents:

  • Substrate: Brominated intermediate (from Phase 2) [1.0 eq]

  • Reagent: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) [1.2 eq]

  • Solvent: THF [0.3 M]

Protocol:

  • Dissolve the brominated intermediate (10.0 g, 26.8 mmol) in THF (90 mL).

  • Add TBAF solution (32.1 mL, 32.1 mmol) dropwise at 0 °C.

  • Stir at 0 °C for 1 hour, monitoring by TLC (disappearance of starting material).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3 x 50 mL). Wash organic layers with water and brine.

  • Purification: Recrystallization from hexanes/EtOAc or column chromatography (Hexanes/EtOAc 80:20).

  • Product: 3-Bromo-2-methoxy-5-methylphenol (White to off-white solid).

    • Expected Yield: 90-95%

    • Overall Yield: ~60-75%

Analytical Data & Validation

ParameterExpected Value / Range
Appearance White crystalline solid
Melting Point 68–72 °C (estimated)
¹H NMR (CDCl₃) δ 6.95 (d, J=2.0 Hz, 1H, H-4), 6.70 (d, J=2.0 Hz, 1H, H-6), 5.80 (s, 1H, OH), 3.85 (s, 3H, OMe), 2.25 (s, 3H, Me).
¹³C NMR (CDCl₃) Signals for C-Br (pos 3), C-OH (pos 1), C-OMe (pos 2), C-Me (pos 5).
Mass Spec (EI) m/z 216/218 [M]⁺ (1:1 ratio characteristic of Br)

Key Validation Check: The coupling constant (J) between the aromatic protons at positions 4 and 6 should be small (~1-2 Hz, meta-coupling). If the product were the 4-bromo isomer, the remaining protons would be para to each other (singlets) or ortho (large J ~8 Hz) depending on the exact substitution, but the 3-bromo isomer is uniquely identified by two meta protons.

Workflow Visualization

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: DoM / Bromination cluster_2 Phase 3: Deprotection Step1 Start: 2-Methoxy-5-methylphenol + TIPS-Cl / Imidazole Step2 Workup & Purification (Yield: ~95%) Step1->Step2 Step3 Lithiation: n-BuLi / TMEDA (-78°C, 1h) Step2->Step3 Step4 Electrophile Trap: CBr4 (-78°C -> 0°C) Step3->Step4 Step5 Deprotection: TBAF / THF Step4->Step5 Step6 Final Product: 3-Bromo-2-methoxy-5-methylphenol Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gildner, P. G., & Colomer, I. (2021). "Directed Ortho-Metalation (DoM)." Organic Chemistry Portal. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Bode, J. W., et al. (2008). "Lithiation of 1-Triisopropylsilyloxy-2-methoxybenzene." Tetrahedron, 64(4), 787–794. (Confirming regioselectivity of OMe over OTIPS). Link

Application

Application Notes and Protocols for the Purification of 3-Bromo-2-methoxy-5-methylphenol

Introduction 3-Bromo-2-methoxy-5-methylphenol is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrange...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-2-methoxy-5-methylphenol is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of the bromo, methoxy, methyl, and hydroxyl groups on the phenol ring imparts specific chemical properties that are of interest to researchers in drug development and materials science. The purity of this reagent is paramount, as even minor impurities can lead to undesirable side reactions, lower yields of the desired product, and complications in downstream applications.

This comprehensive guide provides detailed application notes and protocols for the purification of 3-Bromo-2-methoxy-5-methylphenol. It is intended for researchers, scientists, and drug development professionals who require a high degree of purity for their starting materials and intermediates. This document outlines various purification techniques, including recrystallization, column chromatography, and distillation, along with analytical methods for assessing purity. The causality behind experimental choices is explained to provide a deeper understanding of the purification strategies.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of 3-Bromo-2-methoxy-5-methylphenol most likely proceeds via the electrophilic bromination of 2-methoxy-5-methylphenol (creosol) using a brominating agent such as N-bromosuccinimide (NBS).

Based on this synthetic route, the primary impurities are likely to be:

  • Unreacted Starting Material: 2-methoxy-5-methylphenol.

  • Isomeric Monobrominated Products: Bromination of 2-methoxy-5-methylphenol can potentially occur at other positions on the aromatic ring, leading to the formation of isomers.

  • Polybrominated Products: Over-bromination can lead to the formation of dibromo- or even tribromo- derivatives of 2-methoxy-5-methylphenol.[1]

  • Residual Reagents and Byproducts: Succinimide (if NBS is used) and any solvents or catalysts employed in the reaction.

The structural similarity of these impurities to the target compound necessitates the use of high-resolution purification techniques.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of the most common techniques for purifying 3-Bromo-2-methoxy-5-methylphenol.

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization Simple, inexpensive, and can yield very pure crystalline solids.Requires the compound to be a solid at room temperature and a suitable solvent to be found. Can have lower yields due to the solubility of the compound in the mother liquor.Removing small amounts of impurities from a solid compound.
Column Chromatography Highly versatile and can separate compounds with very similar polarities. Can be used for both small and large-scale purifications.Can be time-consuming and requires larger volumes of solvents. The choice of stationary and mobile phases needs to be optimized.Separating complex mixtures, including isomeric impurities.
Distillation Effective for separating compounds with different boiling points. Can be used for large-scale purification of liquids.Requires the compound to be thermally stable. High-boiling compounds require vacuum distillation.Purifying thermally stable liquids or low-melting solids from non-volatile impurities.

Experimental Protocols

Purification by Recrystallization

Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the crude 3-Bromo-2-methoxy-5-methylphenol in a small test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot.

  • If the compound dissolves, allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.

  • If a single solvent is not found, a mixed-solvent system can be employed.[3] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to clarify the solution, then allow it to cool.[3]

Common Solvents to Screen for Phenolic Compounds: [4][5]

  • Hexane

  • Toluene

  • Dichloromethane

  • Ethyl acetate

  • Acetone

  • Ethanol

  • Methanol

  • Water

  • Mixtures such as hexane/ethyl acetate, hexane/acetone, and ethanol/water.

General Recrystallization Protocol:

  • Dissolve the crude 3-Bromo-2-methoxy-5-methylphenol in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the purified crystals in a vacuum oven.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating components of a mixture with different polarities.[6] For 3-Bromo-2-methoxy-5-methylphenol, a normal-phase chromatography on silica gel is recommended.

Workflow for Flash Column Chromatography

A Prepare Slurry of Silica Gel in Non-Polar Solvent B Pack Column A->B C Load Crude Sample B->C D Elute with Gradient of Increasing Polarity C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: A typical workflow for purification by flash column chromatography.

Detailed Protocol for Flash Column Chromatography:

  • Select the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for brominated phenols is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7] Vary the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Load the Sample: Dissolve the crude 3-Bromo-2-methoxy-5-methylphenol in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Bromo-2-methoxy-5-methylphenol.

Purification by Vacuum Distillation

Given that the unbrominated precursor, 2-methoxy-5-methylphenol, has a boiling point of 224-226 °C, 3-Bromo-2-methoxy-5-methylphenol is expected to have a significantly higher boiling point.[8] Therefore, vacuum distillation is necessary to purify the compound without thermal decomposition.

General Protocol for Vacuum Distillation:

  • Set up a vacuum distillation apparatus with a short path distillation head to minimize product loss.

  • Place the crude 3-Bromo-2-methoxy-5-methylphenol in the distillation flask with a magnetic stir bar for smooth boiling.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect fractions as the compound begins to distill. Monitor the temperature and pressure closely.

  • The main fraction should be collected at a constant temperature.

  • It is advisable to perform a small-scale trial distillation to determine the boiling point under the achievable vacuum before proceeding with a larger batch.

Purity Assessment: Analytical Methodologies

Accurate assessment of purity is crucial to validate the success of the purification process. The following analytical techniques are recommended.

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method to monitor the progress of a reaction and to check the purity of column fractions.[9]

TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) can be tested, and the polarity can be increased as needed.

  • Visualization:

    • UV Light: Aromatic compounds can be visualized under UV light (254 nm) as dark spots on a fluorescent background.[10]

    • Chemical Stains:

      • Ferric Chloride Stain: A specific stain for phenols, which typically produces colored spots (red, purple, or green).[11]

      • p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups, including phenols, to give colored spots upon heating.[12]

      • Potassium Permanganate Stain: Useful for detecting oxidizable functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for determining the purity of 3-Bromo-2-methoxy-5-methylphenol and for separating it from closely related impurities. A reversed-phase method is most suitable.[13][14]

Decision Tree for HPLC Method Development

Start Start: Analyze Crude Mixture Gradient Run a Scout Gradient (e.g., 5-95% Acetonitrile in Water) Start->Gradient Retention Is Retention Time Adequate? Gradient->Retention Resolution Are All Impurities Resolved? Retention->Resolution Yes Optimize Optimize Gradient or Switch to Isocratic Retention->Optimize No Resolution->Optimize No Final Validated HPLC Method Resolution->Final Yes Optimize->Gradient Re-run

Caption: A simplified decision process for developing an HPLC method.

Starting HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A starting gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

This method can be optimized by adjusting the gradient slope, flow rate, and mobile phase composition to achieve the best separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separation and identification of volatile and semi-volatile compounds.[4]

General GC-MS Protocol:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV.

For some phenols, derivatization (e.g., acetylation or silylation) may be necessary to improve peak shape and prevent tailing.[4]

Conclusion

The purification of 3-Bromo-2-methoxy-5-methylphenol to a high degree of purity is achievable through the systematic application of standard organic chemistry techniques. The choice of method will depend on the specific impurity profile and the scale of the purification. A combination of column chromatography followed by recrystallization is often an effective strategy to obtain material of very high purity. The analytical methods outlined in this guide provide a robust framework for assessing the purity of the final product and for guiding the optimization of the purification process.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Wahl, O., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4341. [Link]

  • PrepChem. (2023). Synthesis of 3-bromo-2-methoxyphenol. Retrieved from [Link]

  • Pang, S., et al. (2012). Safe and Convenient Procedure for Solvent Purification. Organometallics, 31(15), 5557-5560. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Supporting Information for: A General and Efficient Method for the Synthesis of β-Fluoropyrrolyl-Cysteine Containing Peptides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Pang, J., et al. (2016). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Green Chemistry, 18(5), 1345-1352. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Interchim - Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • ResearchGate. (2018). Semi-preparative chromatogram of the guaiacol reaction product extract... [Image]. Retrieved from [Link]

  • ChemRxiv. (2021). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Retrieved from [Link]

  • Stenutz. (n.d.). 3-bromo-5-methylphenol. Retrieved from [Link]

  • Simpson, C. D., et al. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 39(2), 631-637. [Link]

  • ResearchGate. (2015, July 16). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Biotage. (2023, January 26). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Retrieved from [Link]

  • Eureka | Patsnap. (2019, October 11). Synthesis method of 2-bromo-5-methoxyphenol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Retrieved from [Link]

  • Oxford Academic. (1986, January 1). Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 27). HPLC chromatograms (PDA wavelength: 212 nm) of synthetic (A) and actual (B) mixtures on Pt/C catalyst. 1 [Image]. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). A Review Article on Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

Sources

Method

Application Note: Analytical Characterization of 3-Bromo-2-methoxy-5-methylphenol

This Application Note is designed as a definitive technical guide for the characterization of 3-Bromo-2-methoxy-5-methylphenol , a specific halogenated guaiacol derivative often utilized as a scaffold in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 3-Bromo-2-methoxy-5-methylphenol , a specific halogenated guaiacol derivative often utilized as a scaffold in pharmaceutical synthesis and agrochemical development.

Introduction & Chemical Context

3-Bromo-2-methoxy-5-methylphenol (CAS: Analogous to 65841-12-5 isomers) represents a class of poly-substituted aromatics where regioisomerism is a critical quality attribute. In drug discovery, the precise location of the bromine atom dictates the vector of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenolic hydroxyl serves as a handle for further functionalization.

This guide addresses the primary analytical challenge: Regiochemical Confirmation . Distinguishing the 3-bromo isomer from potential 4-bromo or 6-bromo byproducts requires a multi-modal approach combining high-resolution NMR and Mass Spectrometry.

Compound Profile
PropertySpecification
IUPAC Name 3-Bromo-2-methoxy-5-methylphenol
Molecular Formula

Molecular Weight 217.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol,

; Sparingly soluble in

Structural Elucidation (Identity)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the substitution pattern. The key diagnostic is the coupling pattern of the aromatic protons.

Causality of Method: In the 3-bromo isomer, the two remaining aromatic protons are located at positions 4 and 6 . These protons are meta to each other (


 coupling), separated by the methyl group at position 5. This results in a distinct splitting pattern compared to ortho or para isomers.
Protocol:

H NMR Acquisition
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-

    
     . DMSO is preferred over 
    
    
    
    to ensure sharp resolution of the phenolic -OH proton and prevent aggregation.
  • Instrument: 400 MHz or higher.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 1.0 s (ensure full relaxation of aromatic protons).
      
    • Scans: 16-32.

Expected Spectral Data (Self-Validation Criteria)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.0 - 9.5 Singlet (br)1H-OHExchangeable; shift varies with concentration/solvent.
6.9 - 7.1 Doublet (

Hz)
1HAr-H (Pos 4)Deshielded by adjacent Br; shows meta coupling.
6.5 - 6.7 Doublet (

Hz)
1HAr-H (Pos 6)Shielded by ortho -OH; shows meta coupling.
3.7 - 3.8 Singlet3H

Characteristic methoxy region.
2.1 - 2.3 Singlet3H

Aromatic methyl group.

Validation Check: If you observe a doublet with a large coupling constant (


 Hz), your sample is likely the 4-bromo  or 6-bromo  isomer (indicating ortho protons). The target molecule must show small meta coupling.
Mass Spectrometry (GC-MS)

GC-MS provides confirmation of molecular weight and the characteristic bromine isotopic signature.

Protocol: GC-MS Setup
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Ionization: EI (70 eV).

Diagnostic Ions
  • Molecular Ion (

    
    ):  Distinct doublet at m/z 216  and 218  with a 1:1 intensity ratio . This confirms the presence of a single bromine atom (
    
    
    
    and
    
    
    natural abundance).
  • Base Peak: Loss of methyl radical (

    
    ) or methoxy radical (
    
    
    
    ).

Purity & Quantitation (HPLC-UV)

For drug development, purity must be established using a reverse-phase method capable of resolving the phenol from potential de-brominated or over-brominated impurities.

Protocol: System Suitability & Method

Mobile Phase Strategy: Acidic modification is required to keep the phenol protonated (


), preventing peak tailing.
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenol absorption max).

  • Temperature: 30°C.

System Suitability Criteria:

  • Tailing Factor:

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity (likely the non-brominated precursor).

Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing the compound, distinguishing between "Identity" (Qualitative) and "Purity" (Quantitative) workflows.

CharacterizationWorkflow Sample Crude Sample 3-Bromo-2-methoxy-5-methylphenol Identity IDENTITY CONFIRMATION Sample->Identity Purity PURITY ASSESSMENT Sample->Purity NMR 1H NMR (DMSO-d6) Check Coupling Constants Identity->NMR CouplingCheck Are Ar-H signals meta-coupled (J ~2Hz)? NMR->CouplingCheck MS GC-MS (EI) Check Isotope Pattern CouplingCheck->MS Yes Fail REJECT / RE-PURIFY (Isomer Contamination) CouplingCheck->Fail No (Ortho/Para Isomer) BrPattern m/z 216/218 ratio ~1:1? MS->BrPattern Pass RELEASE LOT (Validated Structure) BrPattern->Pass Yes BrPattern->Fail No HPLC HPLC-UV (C18) Acidic Mobile Phase Purity->HPLC Quant Area % Integration Limit of Quantitation (LOQ) HPLC->Quant Quant->Pass >98% Purity

Caption: Logical workflow for structural validation and purity assessment of brominated phenols.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenol, 3-bromo-. NIST Standard Reference Data. [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). NMR Data for Methoxyphenols. National Institute of Advanced Industrial Science and Technology. [Link]

Application

Application Note: Strategic Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-5-methylphenol for the Synthesis of Biaryl Scaffolds

Introduction: The Architectural Importance of Substituted Biaryls in Modern Drug Discovery The biaryl motif is a cornerstone in the architecture of numerous pharmaceuticals and agrochemicals, imparting crucial conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Importance of Substituted Biaryls in Modern Drug Discovery

The biaryl motif is a cornerstone in the architecture of numerous pharmaceuticals and agrochemicals, imparting crucial conformational rigidity and enabling precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these C-C bonds, lauded for its mild reaction conditions, functional group tolerance, and the commercial availability of its boronic acid and ester precursors.[1][2] This application note provides a detailed guide to the strategic use of 3-Bromo-2-methoxy-5-methylphenol as a key building block in Suzuki-Miyaura couplings. This substrate is of particular interest due to the presence of a sterically hindering ortho-methoxy group and an activating/directing phenol, which can present unique challenges and opportunities in cross-coupling chemistry. The methoxy group is a prevalent substituent in many natural products and approved drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.

The successful coupling of sterically encumbered aryl halides, such as 3-Bromo-2-methoxy-5-methylphenol, is highly dependent on the judicious selection of the palladium catalyst, ligand, and base. This note will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss the critical parameters that ensure high-yield synthesis of the desired biaryl products, which are valuable intermediates in the development of novel therapeutic agents.

Mechanistic Considerations for a Successful Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding the nuances of each step is critical for troubleshooting and optimizing the reaction, especially with a sterically hindered substrate like 3-Bromo-2-methoxy-5-methylphenol.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. For sterically hindered and electron-rich aryl bromides, this step can be the rate-limiting factor. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this process by promoting the formation of a reactive, monoligated Pd(0) species.[3][4]

  • Transmetalation: Following oxidative addition, the organoboron species, activated by a base, transfers its organic group to the palladium center. The base plays a critical role in the formation of a more nucleophilic boronate species, which facilitates the transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled biaryl product, regenerating the catalytically active Pd(0) species. This step is generally facile but can be influenced by the steric bulk of the ligands and the coupled fragments.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Ar-Pd(II)-Br(L2) (Oxidative Adduct) Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Oxidative_Addition->Transmetalation_Complex Transmetalation Reductive_Elimination Ar-Ar' (Product) Transmetalation_Complex->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Aryl_Bromide 3-Bromo-2-methoxy- 5-methylphenol (Ar-Br) Aryl_Bromide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 (Boronic Acid) Boronic_Acid->Transmetalation_Complex + Base Base Base (e.g., K3PO4) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Addition 1. Add Reactants, Catalyst, Ligand, and Base to Flask Inert_Atmosphere 2. Establish Inert Atmosphere (Ar/N2) Reagent_Addition->Inert_Atmosphere Solvent_Addition 3. Add Solvents (Toluene/H2O) Inert_Atmosphere->Solvent_Addition Heating_Stirring 4. Heat to 100°C with Vigorous Stirring Solvent_Addition->Heating_Stirring Monitoring 5. Monitor Progress (TLC/GC-MS) Heating_Stirring->Monitoring Cooling_Quenching 6. Cool and Quench Monitoring->Cooling_Quenching Extraction 7. Extraction and Washing Cooling_Quenching->Extraction Drying_Concentration 8. Dry and Concentrate Extraction->Drying_Concentration Purification 9. Column Chromatography Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Yields Pure Biaryl

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Bromo-2-methoxy-5-methylphenol Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 3-Bromo-2-methoxy-5-methylphenol and its analogs. These compounds are valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Bromo-2-methoxy-5-methylphenol and its analogs. These compounds are valuable intermediates in medicinal chemistry due to the prevalence of the substituted phenol motif in a wide array of biologically active molecules.[1][2][3] This document details a proposed synthetic protocol, discusses the underlying chemical principles, and outlines the potential applications of this class of compounds in drug discovery.

Introduction: The Significance of Substituted Phenols in Medicinal Chemistry

Phenolic scaffolds are a cornerstone in the design and development of pharmaceuticals.[4] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them crucial pharmacophores in many drug candidates. The introduction of a bromine atom to the phenolic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification, known as bromination, is a common tactic in medicinal chemistry to enhance the therapeutic potential of lead compounds.[5]

The target molecule, 3-Bromo-2-methoxy-5-methylphenol, and its analogs are of particular interest due to the unique electronic and steric environment created by the interplay of the hydroxyl, methoxy, and methyl substituents. These features can be exploited to fine-tune the biological activity of derivatives, making them attractive building blocks for the synthesis of novel therapeutic agents. Guaiacol (2-methoxyphenol) derivatives, for instance, have been investigated for their potential as myeloperoxidase inhibitors, which could have implications for treating cardiovascular diseases.[6]

Proposed Synthesis of 3-Bromo-2-methoxy-5-methylphenol

Understanding Regioselectivity

The key to a successful synthesis is controlling the position of the incoming bromine atom on the aromatic ring. The regiochemical outcome of the electrophilic aromatic substitution is governed by the directing effects of the existing substituents:

  • Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group.

  • Methoxy (-OCH₃) group: A strongly activating, ortho, para-directing group.

  • Methyl (-CH₃) group: A weakly activating, ortho, para-directing group.

In 2-methoxy-5-methylphenol, the hydroxyl group is at position 1, the methoxy group at position 2, and the methyl group at position 5. The available positions for substitution are 3, 4, and 6.

  • Position 3: ortho to the methoxy group, meta to the hydroxyl and methyl groups.

  • Position 4: para to the methoxy group and ortho to the methyl group.

  • Position 6: ortho to the hydroxyl group.

The powerful activating and ortho, para-directing nature of the hydroxyl and methoxy groups will strongly influence the position of bromination. Steric hindrance from the existing substituents will also play a role. It is anticipated that a mixture of isomers may be formed, with the major product being determined by a combination of these electronic and steric factors. Careful selection of the brominating agent and reaction conditions is therefore crucial to favor the formation of the desired 3-bromo isomer.

Experimental Protocol: Proposed Synthesis of 3-Bromo-2-methoxy-5-methylphenol

This protocol is a proposed method based on general procedures for the bromination of substituted phenols. Optimization of reaction conditions may be necessary to achieve the desired regioselectivity and yield.

Materials:

  • 2-Methoxy-5-methylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-methylphenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains at 0 °C. The use of NBS is recommended as a milder alternative to elemental bromine to minimize over-bromination and side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Workup:

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3-Bromo-2-methoxy-5-methylphenol isomer.

Data Presentation

Table 1: Proposed Reaction Parameters

ParameterValue
Starting Material2-Methoxy-5-methylphenol
Brominating AgentN-Bromosuccinimide (NBS)
Stoichiometry1.05 eq of NBS
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C
Reaction TimeMonitored by TLC

Characterization of 3-Bromo-2-methoxy-5-methylphenol

The structure of the synthesized product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will be crucial for confirming the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, further confirming the structure.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-Bromo-2-methoxy-5-methylphenol, as well as a characteristic isotopic pattern for a bromine-containing compound.

Synthesis of Analogs

The protocol described above can be adapted for the synthesis of a variety of 3-Bromo-2-methoxy-5-methylphenol analogs by starting with appropriately substituted phenols. For example, varying the alkyl group at the 5-position or introducing other substituents on the aromatic ring can lead to a diverse library of compounds for structure-activity relationship (SAR) studies.

Furthermore, the synthesized 3-Bromo-2-methoxy-5-methylphenol can serve as a versatile intermediate for further functionalization. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents. The phenolic hydroxyl group can also be readily alkylated or acylated to generate further derivatives.

Visualizations

Reaction Mechanism Overview

reaction_mechanism cluster_reagents Reagents & Conditions 2-Methoxy-5-methylphenol 2-Methoxy-5-methylphenol Electrophilic Attack Electrophilic Attack 2-Methoxy-5-methylphenol->Electrophilic Attack NBS, DCM, 0 °C Sigma Complex (Resonance Stabilized) Sigma Complex (Resonance Stabilized) Electrophilic Attack->Sigma Complex (Resonance Stabilized) Deprotonation Deprotonation Sigma Complex (Resonance Stabilized)->Deprotonation Base 3-Bromo-2-methoxy-5-methylphenol 3-Bromo-2-methoxy-5-methylphenol Deprotonation->3-Bromo-2-methoxy-5-methylphenol NBS NBS DCM DCM 0 °C 0 °C

Caption: Proposed mechanism for the bromination of 2-methoxy-5-methylphenol.

Experimental Workflow

workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Start Start Dissolve Starting Material Dissolve Starting Material Start->Dissolve Starting Material Cool to 0 °C Cool to 0 °C Dissolve Starting Material->Cool to 0 °C Add NBS Add NBS Cool to 0 °C->Add NBS Monitor Reaction (TLC) Monitor Reaction (TLC) Add NBS->Monitor Reaction (TLC) Quench Reaction Quench Reaction Monitor Reaction (TLC)->Quench Reaction Wash with NaHCO₃ Wash with NaHCO₃ Quench Reaction->Wash with NaHCO₃ Wash with Brine Wash with Brine Wash with NaHCO₃->Wash with Brine Dry with Na₂SO₄ Dry with Na₂SO₄ Wash with Brine->Dry with Na₂SO₄ Concentrate Concentrate Dry with Na₂SO₄->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS) Final Product Final Product Characterization (NMR, MS)->Final Product

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of 3-Bromo-2-methoxy-5-methylphenol and its analogs provides access to a class of compounds with significant potential in drug discovery. The proposed protocol, based on the regioselective bromination of 2-methoxy-5-methylphenol, offers a straightforward approach to these valuable building blocks. Further exploration of the reactivity of these compounds and the biological activity of their derivatives is a promising avenue for the development of new therapeutic agents.

References

  • Phenol (bio)isosteres in drug design and development. PubMed. [Link]

  • Relevance of phenols in medicinal chemistry, their synthesis and our reaction design. ResearchGate. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

  • Supporting Information Table of Contents. The Royal Society of Chemistry. [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis of 3-bromo-2-methoxyphenol. PrepChem.com. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • The Healing Aroma: Guaiacol's Pharmaceutical Applications and Medicinal Properties. LinkedIn. [Link]

  • Synthesis method of 2-bromo-5-methoxyphenol. Eureka | Patsnap. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. springer.com. [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). NP-MRD. [Link]

  • 2-Methoxy-5-methylphenol. NIST WebBook. [Link]

  • Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate. [Link]

  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. PMC. [Link]

  • 2-Methoxy-5-methylphenol. NIST WebBook. [Link]

  • 2-Methoxy-5-methylphenol. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analytical Methodologies for 3-Bromo-2-methoxy-5-methylphenol

Ticket ID: BMMP-QUANT-001 Subject: Troubleshooting Quantification, Peak Tailing, and MS Sensitivity Issues Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Introduction: The Molecule & The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BMMP-QUANT-001 Subject: Troubleshooting Quantification, Peak Tailing, and MS Sensitivity Issues Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 3-Bromo-2-methoxy-5-methylphenol (BMMP) .

This molecule presents a "perfect storm" of analytical challenges. It combines the acidity of a phenol , the electron-rich nature of a methoxy-arene , and the heavy-atom signature of an aryl bromide . Users typically report three core failure modes:

  • HPLC: Severe peak tailing and retention time shifting.

  • GC-MS: Thermal instability or poor peak shape without derivatization.

  • Quantification: Discrepancies due to oxidative instability.

This guide provides self-validating protocols to resolve these issues, grounded in the mechanistic behavior of halogenated guaiacol derivatives.

Part 1: HPLC/UPLC Optimization (The "Tailing" Issue)

User Reported Issue:

"I am seeing significant peak tailing (


) on my C18 column, and the retention time drifts between injections."
Root Cause Analysis:

BMMP contains a phenolic hydroxyl group (


). On standard C18 columns, residual silanols (

) on the silica support act as weak acids. At neutral pH, these silanols ionize (

), creating a strong ion-exchange interaction with the protonated phenol, causing tailing. Additionally, the 2-methoxy and 3-bromo groups create a "steric pocket" that can trap solvent molecules, complicating mass transfer.
Resolution Protocol: The "Acid-Lock" Strategy

To fix this, you must suppress the ionization of both the analyte and the stationary phase.

Recommended Method Parameters:

ParameterRecommendationTechnical Rationale
Column Phase C18 with High Carbon Load & End-capping (e.g., Acquity BEH C18 or Zorbax Eclipse Plus)"End-capping" chemically blocks residual silanols, preventing secondary interactions.
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Low pH (

) ensures the phenol remains neutral (

) and suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent reduces system pressure; acid maintains constant pH during gradient.
Gradient 5% B to 95% B over 10 minsStandard gradient. If resolution from impurities is poor, use a "shallow gradient" (e.g., 40-70% B).
Detection UV @ 280 nm (Quant) & 210 nm (Trace)280 nm is specific to the aromatic ring; 210 nm is more sensitive but prone to solvent noise.
Troubleshooting Logic (Visualization)

HPLC_Troubleshooting Start Issue: Peak Tailing / Asymmetry CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Action: Add 0.1% Formic Acid or TFA CheckpH->AdjustpH No CheckCol Is Column End-Capped? CheckpH->CheckCol Yes AdjustpH->CheckCol ChangeCol Action: Switch to High-Coverage C18 or Phenyl-Hexyl CheckCol->ChangeCol No CheckLoad Is Mass Load > 10 µg? CheckCol->CheckLoad Yes ChangeCol->CheckLoad Dilute Action: Dilute Sample (Overloading causes tailing) CheckLoad->Dilute Yes Success Peak Symmetry < 1.2 CheckLoad->Success No Dilute->Success

Caption: Decision tree for resolving peak asymmetry in phenolic compounds.

Part 2: Mass Spectrometry (The "Identification" Advantage)

User Reported Issue:

"I have multiple peaks in my chromatogram. How do I confirm which one is BMMP without a reference standard for every impurity?"

Expert Insight: The Bromine Fingerprint

The bromine atom is your greatest asset. Unlike Carbon or Nitrogen, Bromine has two stable isotopes,


 and 

, with a natural abundance ratio of nearly 1:1 (50.7% : 49.3%) .

Self-Validating ID Protocol: When reviewing your MS data (ESI- or EI), look for the "Twin Tower" signature.

  • M Peak: The mass of the molecule with

    
    .[1]
    
  • M+2 Peak: The mass of the molecule with

    
    .[1]
    
  • Criteria: These two peaks must be of equal intensity (approx. 1:1 height).

Quantification Table: Theoretical Ion Masses (ESI Negative Mode) Formula:


 (Neutral Mass ~216/218)
Ion SpeciesIsotopem/z (approx)Relative Abundance


214.97 100%


216.97 ~98% (Almost equal)

Dimer431/433/4351:2:1 Pattern

Critical Note: If you see a peak at the correct retention time but the M+2 peak is missing or <10% of the M peak, it is NOT your brominated target . It is likely a de-brominated impurity or a matrix artifact.

Part 3: GC-MS Derivatization (The "Volatility" Solution)

User Reported Issue:

"My GC peak is broad, and I see ghost peaks in blank runs."

Root Cause Analysis:

The phenolic -OH group forms hydrogen bonds with the GC liner and column stationary phase. Furthermore, the ortho-methoxy and meta-bromo groups create steric hindrance, making the -OH group difficult to access for some derivatization reagents.

Resolution Protocol: Silylation with BSTFA

Standard acetylation (Acetic Anhydride) may be too slow due to steric hindrance. Silylation is preferred for sterically hindered phenols.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane - catalyst).

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts).

Step-by-Step Workflow:

  • Dry: Evaporate sample to dryness under Nitrogen (Trace water destroys the reagent).

  • Reconstitute: Add 50 µL Pyridine + 50 µL BSTFA/TMCS (99:1).

  • Heat: Incubate at 60°C for 30 minutes . (Heat is mandatory to overcome the steric hindrance of the 2-methoxy/3-bromo neighbors).

  • Inject: 1 µL Splitless.

Reaction Mechanism:



Result: The polar -OH is replaced by a non-polar TMS ether, resulting in a sharp, symmetric peak.

Part 4: Sample Stability & Handling

The "Hidden" Variable: Oxidation

Electron-rich phenols (like BMMP) are susceptible to oxidation to quinones, especially in solution.

  • Symptom: Sample turns yellow/brown over 24 hours.

  • Fix:

    • Amber Glass: Always store solutions in amber vials to prevent photo-dehalogenation.

    • Antioxidant: If analyzing in aqueous buffer, add 0.1% Ascorbic Acid to the sample diluent.

    • Temperature: Autosampler must be set to 4°C.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Methanol as the organic solvent in HPLC? A: Yes, but Acetonitrile is preferred. Methanol has higher viscosity (higher backpressure) and can sometimes form hydrogen bonds with phenols that widen the peak. If you must use Methanol, ensure your column temperature is


.

Q: My LC-MS signal is suppressing. What now? A: Phenols ionize poorly in ESI if the mobile phase is too acidic. While you need acid for chromatography (Part 1), it hurts ESI- sensitivity.

  • Compromise: Use 0.02% Acetic Acid instead of Formic Acid.

  • Alternative: Switch to APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode. APCI is less susceptible to matrix suppression and works well for neutral phenols.

Q: I see a peak at M-15 in my MS spectrum. A: This is expected. Methoxy groups (


) often lose a methyl radical (

, mass 15) in the source, especially in EI (GC-MS) or high-energy CID (LC-MS/MS). It confirms the presence of the methoxy group.

References

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link

    • Grounding: Establishes the necessity of derivatiz
  • Chemistry LibreTexts. (2022). Isotopes in Mass Spectrometry (Bromine/Chlorine Patterns). Link

    • Grounding: Validates the 1:1 isotopic ratio rule for bromine identific
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methylphenol Product Data & Safety. Link

    • Grounding: Provides physical property baselines (isomers and handling) for the specific chemical class.
  • BenchChem. (2025).[2][3] GC/MS Analysis of Dibromophenols in Biological Samples. Link

    • Grounding: Supports the derivatization protocols for hindered bromophenols.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Bromo-2-methoxy-5-methylphenol and Its Analogs

This guide provides an in-depth analysis of the chemical reactivity of 3-bromo-2-methoxy-5-methylphenol, a versatile substituted phenol scaffold. Designed for researchers, medicinal chemists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical reactivity of 3-bromo-2-methoxy-5-methylphenol, a versatile substituted phenol scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the interplay of electronic and steric effects that govern the molecule's behavior in key organic transformations. By comparing its reactivity with structurally related analogs, we aim to provide a predictive framework for synthetic strategy and reaction design.

Introduction: The Strategic Importance of Substituted Phenols

The phenol moiety is a cornerstone in medicinal chemistry and materials science, present in a vast array of biologically active compounds and functional materials.[1] The strategic placement of substituents on the phenolic ring profoundly alters its physicochemical properties, including acidity (pKa), nucleophilicity, and susceptibility to substitution.[1][2] 3-Bromo-2-methoxy-5-methylphenol is a particularly interesting substrate, featuring a dense arrangement of functional groups with competing and cooperating electronic and steric influences. Understanding how this specific constellation of a hydroxyl, methoxy, methyl, and bromo group dictates reactivity is paramount for its effective utilization as a synthetic building block.

This guide will dissect the reactivity of the title compound by examining three classes of essential chemical transformations:

  • Electrophilic Aromatic Substitution (EAS): Probing the directing effects of the resident substituents.

  • Palladium-Catalyzed Cross-Coupling: Leveraging the carbon-bromine bond for C-C and C-N bond formation.

  • Reactions at the Methoxy and Hydroxyl Groups: Investigating functional group interconversions such as ether cleavage.

The reactivity will be contextualized by comparing it to key analogs, primarily Guaiacol (2-methoxyphenol) and 4-bromo-2-methoxyphenol , to isolate the influence of the methyl and bromo substituents.

Theoretical Framework: Unraveling Substituent Effects

The reactivity of any substituted benzene ring is a consequence of the cumulative electronic and steric effects of its substituents. In 3-bromo-2-methoxy-5-methylphenol, four distinct groups contribute to the overall electron density and accessibility of the aromatic ring.

  • Hydroxyl (-OH): A powerful activating group. It exerts a strong electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I). The +M effect dominates, significantly increasing the electron density at the ortho and para positions and making the ring highly susceptible to electrophilic attack.[3][4]

  • Methoxy (-OCH₃): Also a strong activating group with a dominant +M effect and a moderate -I effect. Its influence is very similar to the hydroxyl group.[2]

  • Methyl (-CH₃): A weakly activating group that operates through an electron-donating inductive effect (+I) and hyperconjugation.

  • Bromo (-Br): A deactivating group. Halogens are unique in that they exhibit an electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+M).[5] The inductive effect is stronger, making the ring less reactive towards electrophiles overall compared to benzene. However, the +M effect still directs incoming electrophiles to the ortho and para positions.[2][5]

The interplay of these effects dictates the regioselectivity of reactions and the overall reaction rates.

G cluster_effects Electronic Effects on 3-Bromo-2-methoxy-5-methylphenol cluster_activating Activating Groups cluster_deactivating Deactivating Group Ring Aromatic Ring OH Hydroxyl (-OH) +M >> -I OH->Ring Donate e⁻ density (Activate) OMe Methoxy (-OCH3) +M > -I OMe->Ring Donate e⁻ density (Activate) Me Methyl (-CH3) +I Me->Ring Donate e⁻ density (Activate) Br Bromo (-Br) -I > +M Br->Ring Withdraw e⁻ density (Deactivate)

Caption: Dominant electronic effects of substituents on the phenol ring.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Phenols are highly activated systems that readily undergo EAS reactions, often without the need for a Lewis acid catalyst.[4][6] The key challenge is controlling regioselectivity. For 3-bromo-2-methoxy-5-methylphenol, the available positions for substitution are C4 and C6.

The directing effects of the substituents can be summarized as follows:

  • -OH group (at C1): Strongly directs ortho (C2, C6) and para (C4).

  • -OCH₃ group (at C2): Strongly directs ortho (C1, C3) and para (C6).

  • -CH₃ group (at C5): Weakly directs ortho (C4, C6).

  • -Br group (at C3): Directs ortho (C2, C4) and para (C6).

All groups cooperatively direct an incoming electrophile to positions C4 and C6. The powerful activating and ortho/para directing nature of the hydroxyl and methoxy groups are the dominant influences.[3] Steric hindrance from the adjacent methoxy group at C2 and the bromo group at C3 might slightly disfavor substitution at C4, potentially making C6 the more reactive site.

Table 1: Predicted Regioselectivity in EAS Reactions

CompoundAvailable PositionsMajor Product(s) PredictionRationale
3-Bromo-2-methoxy-5-methylphenol C4, C6C6 > C4 substitutionStrong directing from -OH and -OCH₃ to C6. C4 is sterically more hindered.
Guaiacol (2-Methoxyphenol) C3, C4, C5, C6C4 and C6 substitution-OH directs to C4, C6. -OCH₃ directs to C3, C5. The powerful -OH group dictates para/ortho substitution.
4-Bromo-2-methoxyphenol C3, C5, C6C6 > C3/C5 substitution-OH and -OCH₃ strongly direct to C6. The bromo group deactivates the ring.
Representative Experimental Protocol: Bromination

This protocol describes a mild bromination procedure suitable for activated phenolic systems.

Objective: To compare the regioselectivity of bromination for 3-bromo-2-methoxy-5-methylphenol and its analogs.

Materials:

  • Phenolic substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the phenolic substrate (e.g., 5 mmol) in acetonitrile (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (5.25 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between DCM (50 mL) and water (25 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate and quantify the regioisomers.

Rationale for Choices:

  • N-Bromosuccinimide (NBS): A milder brominating agent than Br₂ is chosen to prevent potential over-bromination of the highly activated phenol ring.[7][8]

  • Acetonitrile: A polar aprotic solvent that facilitates the reaction without participating in it, unlike protic solvents which can enhance the electrophilicity of bromine and lead to polysubstitution.[9][10]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom makes 3-bromo-2-methoxy-5-methylphenol an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are powerful methods for constructing C-C and C-N bonds, respectively, and are cornerstones of modern drug discovery.[11][12][13]

The reactivity in these reactions is primarily influenced by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. The electronic environment around the C-Br bond plays a crucial role. Electron-donating groups ortho or para to the halogen can sometimes slow down the oxidative addition step, while steric hindrance near the bromine can also impact reactivity.

Table 2: Predicted Reactivity in Pd-Catalyzed Cross-Coupling

CompoundKey FeaturesPredicted ReactivityRationale
3-Bromo-2-methoxy-5-methylphenol -Br at C3HighThe C-Br bond is readily accessible. The ortho -OCH₃ group may have a minor electronic effect but is unlikely to be significantly inhibitory.
4-Bromo-2-methoxyphenol -Br at C4HighThe C-Br bond is para to the strong activating -OH group. This electronic push can slightly disfavor oxidative addition compared to an unactivated system, but the reaction is generally facile.
2-Bromo-6-methoxyphenol (analog) -Br at C2Moderate to LowSignificant steric hindrance from the adjacent -OH and -OCH₃ groups can impede the approach of the bulky Pd-ligand complex to the C-Br bond, requiring more forcing conditions or specialized ligands.[14]
Representative Experimental Protocol: Suzuki-Miyaura Coupling

G start Setup Reaction Vessel (Inert Atmosphere) add_reagents Add Aryl Bromide (1 eq), Boronic Acid/Ester (1.2 eq), Base (e.g., K2CO3, 2-3 eq) start->add_reagents add_catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and Solvent (e.g., Toluene/H2O) add_reagents->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress via TLC/GC-MS heat->monitor workup Cool to RT & Perform Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Characterize Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To couple 3-bromo-2-methoxy-5-methylphenol with phenylboronic acid.

Materials:

  • 3-Bromo-2-methoxy-5-methylphenol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-2-methoxy-5-methylphenol (2 mmol), phenylboronic acid (2.4 mmol), and K₂CO₃ (5 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.06 mmol).

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC until the starting aryl bromide is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the biphenyl product.

Rationale for Choices:

  • Pd(PPh₃)₄: A common, robust catalyst for Suzuki couplings with aryl bromides.[13]

  • K₂CO₃: A moderately strong base sufficient to activate the boronic acid for transmetalation without causing side reactions with the phenol.[15]

  • Toluene/Water: A standard biphasic solvent system for Suzuki reactions that facilitates the dissolution of both organic and inorganic reagents.[13]

Reactivity at Peripheral Functional Groups: Ether Cleavage

The methoxy group on the phenol ring can be cleaved to reveal a catechol-like structure, which can be a crucial step in the synthesis of natural products and other complex molecules. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃).[16][17]

The reactivity towards ether cleavage is influenced by the electronic nature of the ring. The methoxy group at C2 is ortho to the powerfully electron-donating hydroxyl group, which can influence the mechanism of cleavage. Selective cleavage of one methoxy group in a polymethoxylated system is a common challenge.[16][17] In the case of 3-bromo-2-methoxy-5-methylphenol, there is only one methoxy group to consider. Its reactivity would be comparable to other guaiacol-type structures.

Representative Experimental Protocol: Demethylation with BBr₃

Objective: To cleave the methyl ether of 3-bromo-2-methoxy-5-methylphenol.

Materials:

  • 3-Bromo-2-methoxy-5-methylphenol (1.0 eq)

  • Boron tribromide (BBr₃) (1 M solution in DCM, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve 3-bromo-2-methoxy-5-methylphenol (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (1.5 mL, 1.5 mmol) dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol (5 mL).

  • Remove the solvent in vacuo.

  • Add more methanol (10 mL) and evaporate again to remove residual boron salts.

  • Partition the residue between ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the dihydroxy product.

Rationale for Choices:

  • BBr₃: A highly effective and common reagent for the cleavage of aryl methyl ethers.[18][19]

  • Low Temperature (-78 °C): The reaction is highly exothermic and performed at low temperature to control its rate and prevent potential side reactions.

Conclusion

The reactivity of 3-bromo-2-methoxy-5-methylphenol is a finely tuned balance of competing and reinforcing substituent effects. The powerful activating hydroxyl and methoxy groups dominate its susceptibility to electrophilic aromatic substitution, directing incoming electrophiles primarily to the C6 position. The C-Br bond serves as a versatile handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, where its reactivity is high due to minimal steric hindrance. Finally, the methoxy group can be selectively cleaved under standard conditions to provide access to catechol derivatives. By understanding these fundamental principles and comparing the molecule's behavior to simpler analogs, researchers can strategically design synthetic routes that leverage its unique chemical properties for applications in drug discovery and materials science.

References

  • The Interplay of Electronic and Steric Effects on the Phenol Ring: A Technical Guide for Researchers. Benchchem.
  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acyl
  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acyl
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.
  • Chapter 24: Phenols. University of Calgary.
  • Substituent Effects on Phenol Acidity. Scribd.
  • Why do phenols are very reactive towards electrophilic arom
  • Acidic strength of substituted phenols. Khan Academy.
  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC.
  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
  • Understanding Bromophenol Substitution Reactions. YouTube.
  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
  • An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone. Benchchem.
  • Buchwald–Hartwig amin
  • Directed ortho metal
  • Directed Ortho Metalation. Myers Research Group, Harvard University.
  • Buchwald-Hartwig Amin
  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
  • Synthesis method of 2-bromo-5-methoxyphenol.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of n
  • Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Regiospecific Synthesis of Ortho Substituted Phenols. Western Michigan University ScholarWorks.
  • Nucleophilic Substitution Reactions Overview. KPU Pressbooks.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Buchwald-Hartwig Amin
  • 5-Bromo-2-methoxyphenol synthesis. ChemicalBook.
  • The Suzuki Reaction. Myers Research Group, Harvard University.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Directed (ortho)
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Synthesis method of 5-bromo-2-methoxyphenol.
  • Preparation of Phenols- Nucleophilic Arom
  • Electrophilic Arom
  • Bromin
  • Comparing Electrophilic Substitution with Different Substituents. Chemistry Guru.
  • Phenol Electrophilic substitution rxn. NPTEL.
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methoxy-5-methylphenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methoxy-5-methylphenol
© Copyright 2026 BenchChem. All Rights Reserved.